N-(cyclobutylmethyl)-3-fluoroaniline
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds, and its role or use in industry or research .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reactions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties .Scientific Research Applications
Detection and Biomarker Identification
One study developed a sensitive analytical method using a related compound, 3-amino-N-(3-fluorophenyl)propanamide, for detecting β-alanyl aminopeptidase activity. This approach was applied to identify Pseudomonas aeruginosa in cystic fibrosis patients' sputum samples, demonstrating a novel method for rapid pathogen detection with high negative predictive value (Thompson et al., 2020).
Fluorescent Probing and Imaging
Another research application involves the use of fluoroaniline derivatives for developing fluorescent probes. For example, a study established a near-infrared (NIR) ratiometric fluorescent probe for detecting cysteine over glutathione and homocysteine, indicating oxidative stress in vivo. This work highlights the potential of fluoroaniline derivatives in bioimaging and oxidative stress markers (Yin et al., 2015).
Drug Synthesis and Inhibitory Activities
In the realm of pharmaceuticals, N-benzylidene-4-fluoroaniline and its derivatives were synthesized and tested for inhibitory effects on carbonic anhydrase isoenzymes. This demonstrates the compound's potential in developing new therapeutic applications through enzyme inhibition (Çelik & Babagil, 2019).
Material Science and Photocatalysis
Additionally, the photocatalytic degradation of fluoroanilines on TiO2 surfaces has been studied, offering insights into environmental applications such as pollutant removal and water treatment. These studies reveal how the molecular structure influences adsorption and degradation processes, providing a pathway for designing efficient photocatalytic materials (Jackman & Thomas, 2014).
Environmental Biodegradation
Research on the biodegradation of fluoroaniline compounds by specific bacterial strains, such as Rhizobium sp., illustrates the potential for bioremediation strategies to address environmental contamination. These findings offer a foundation for utilizing microbial pathways to degrade toxic compounds efficiently (Zhao et al., 2019).
Mechanism of Action
Target of Action
N-(cyclobutylmethyl)-3-fluoroaniline, also known as Nalbuphine, primarily targets the kappa opioid receptors (KOR) and the mu opioid receptors (MOR) . These receptors play a crucial role in the perception of pain and the body’s response to it.
Mode of Action
Nalbuphine acts as an agonist at the kappa opioid receptors and an antagonist or partial agonist at the mu opioid receptors . The exact mechanism of action is unknown, but it is believed to interact with an opiate receptor site in the CNS, probably in or associated with the limbic system . The opiate antagonistic effect may result from competitive inhibition at the opiate receptor, but may also be a result of other mechanisms .
Pharmacokinetics
The pharmacokinetics of Nalbuphine involve its absorption, distribution, metabolism, and excretion (ADME). It is typically administered via intravenous, intramuscular, or subcutaneous injection . The compound is metabolized in the liver, primarily through glucuronidation . The metabolites are then excreted in urine, bile, and feces . The bioavailability, half-life, and other ADME properties can vary based on factors such as dosage, route of administration, and individual patient characteristics.
Result of Action
The primary result of Nalbuphine’s action is pain relief . It is used to treat moderate to severe pain, for pre and postoperative analgesia, and for analgesia in labor and delivery . Unlike other opioids, it has little to no capacity to cause euphoria or respiratory depression .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(cyclobutylmethyl)-3-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-5-2-6-11(7-10)13-8-9-3-1-4-9/h2,5-7,9,13H,1,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCWPPPBKWIHIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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